molecular formula C20H28ClNO2 B4982101 1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride

1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride

Cat. No.: B4982101
M. Wt: 349.9 g/mol
InChI Key: WYDAIEABNBYAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-55,940 is a potent cannabinoid receptor agonist that binds to both CB1 and CB2 receptors in the brain and peripheral tissues. It was first synthesized in the early 1990s by Pfizer as part of their efforts to develop new medications for pain relief and other medical conditions. Since then, CP-55,940 has been extensively studied for its potential therapeutic benefits in a wide range of neurological disorders, including anxiety, depression, epilepsy, and chronic pain.

Mechanism of Action

CP-55,940 exerts its effects by binding to both CB1 and CB2 receptors in the brain and peripheral tissues. It acts as a full agonist at CB1 receptors, which are primarily located in the central nervous system, and as a partial agonist at CB2 receptors, which are primarily located in the immune system and peripheral tissues.
Biochemical and Physiological Effects:
CP-55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling pathways, and the regulation of immune function. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-55,940 in lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CP-55,940 is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.

Future Directions

There are many future directions for research on CP-55,940, including the development of new medications based on its structure and mechanism of action, the study of its effects on different neurological and physiological processes, and the investigation of its potential for use in combination therapies with other drugs. Additionally, further research is needed to better understand the potential risks and benefits of CP-55,940 in humans, and to develop safe and effective dosing regimens for clinical use.
In conclusion, CP-55,940 is a potent cannabinoid receptor agonist that has been extensively studied for its potential therapeutic benefits in a wide range of neurological and physiological disorders. Its high potency and selectivity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, further research is needed to better understand its potential risks and benefits in humans, and to develop safe and effective dosing regimens for clinical use.

Synthesis Methods

CP-55,940 is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a butynyl group, followed by the addition of a cyclopentanol hydrochloride moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

CP-55,940 has been used extensively in scientific research to study the endocannabinoid system and its role in various neurological and physiological processes. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and anticonvulsant properties, making it a promising candidate for the treatment of a variety of medical conditions.

Properties

IUPAC Name

1-(1-hydroxy-1-phenyl-4-piperidin-1-ylbut-2-ynyl)cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.ClH/c22-19(12-5-6-13-19)20(23,18-10-3-1-4-11-18)14-9-17-21-15-7-2-8-16-21;/h1,3-4,10-11,22-23H,2,5-8,12-13,15-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDAIEABNBYAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3(CCCC3)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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